molecular formula C15H22N4O3 B12550690 7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 149918-26-3

7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12550690
CAS No.: 149918-26-3
M. Wt: 306.36 g/mol
InChI Key: OBBZJOFMQVCOPJ-UHFFFAOYSA-N
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Description

7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a 5-oxohexyl side chain attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The final product is purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethyl-3,8-dimethyl-1,6-dihydroazulene
  • 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene

Uniqueness

Compared to similar compounds, 7-Ethyl-3,8-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione stands out due to its specific structural features, such as the 5-oxohexyl side chain and the purine core

Properties

CAS No.

149918-26-3

Molecular Formula

C15H22N4O3

Molecular Weight

306.36 g/mol

IUPAC Name

7-ethyl-3,8-dimethyl-1-(5-oxohexyl)purine-2,6-dione

InChI

InChI=1S/C15H22N4O3/c1-5-18-11(3)16-13-12(18)14(21)19(15(22)17(13)4)9-7-6-8-10(2)20/h5-9H2,1-4H3

InChI Key

OBBZJOFMQVCOPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)C

Origin of Product

United States

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